![molecular formula C20H20N2O4S2 B12715583 (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid CAS No. 115475-55-3](/img/structure/B12715583.png)
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile; oxalic acid is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a thieno2,3-cbenzothiepine core, which is a fused bicyclic system containing sulfur atoms, and a dimethylamino propylidene side chain. The presence of oxalic acid as a counterion further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the Thieno2,3-cbenzothiepine Core : This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a benzaldehyde derivative under acidic conditions to form the thieno2,3-cbenzothiepine core.
- Introduction of the Dimethylamino Propylidene Side Chain : This is achieved through a condensation reaction between the thieno2,3-cbenzothiepine core and a dimethylaminopropylidene reagent under basic conditions.
- Formation of the Carbonitrile Group : The final step involves the introduction of the carbonitrile group through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno2,3-cbenzothiepine core, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde under suitable conditions.
- Substitution : The dimethylamino propylidene side chain can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution : Nucleophiles such as alkyl halides or amines can be used under basic conditions.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Amines and aldehydes.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound’s potential as a pharmacophore is of interest. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems is a key area of investigation.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile involves its interaction with specific molecular targets in the body. The dimethylamino propylidene side chain is believed to play a crucial role in binding to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate : This compound shares the dimethylamino group and has similar pharmacological properties.
- (S^C)-cyclometallated gold (III) complex [Au (dppta) (N2Py-PZ-dtc)]+ : This compound also contains a dimethylamino group and is used in similar applications.
Uniqueness: What sets (10E)-10-[3-(dimethylamino)propylidene]-4H-thieno2,3-cbenzothiepine-8-carbonitrile apart is its thieno2,3-cbenzothiepine core, which provides unique electronic and steric properties
Propriétés
Numéro CAS |
115475-55-3 |
|---|---|
Formule moléculaire |
C20H20N2O4S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid |
InChI |
InChI=1S/C18H18N2S2.C2H2O4/c1-20(2)8-3-4-14-15-7-9-21-18(15)12-22-17-6-5-13(11-19)10-16(14)17;3-1(4)2(5)6/h4-7,9-10H,3,8,12H2,1-2H3;(H,3,4)(H,5,6)/b14-4-; |
Clé InChI |
POHRIHDVUVCTKY-CYBPKNTASA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCC=C1C2=C(CSC3=C1C=C(C=C3)C#N)SC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


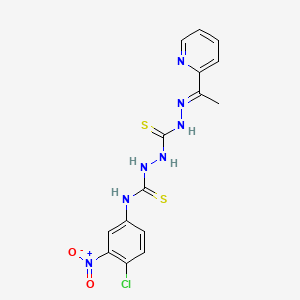
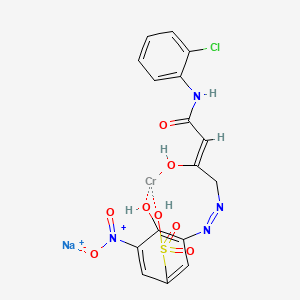

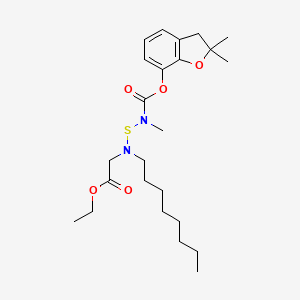

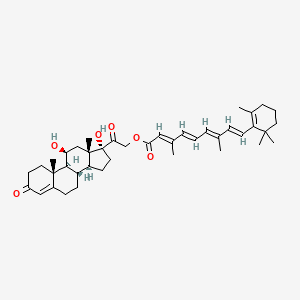
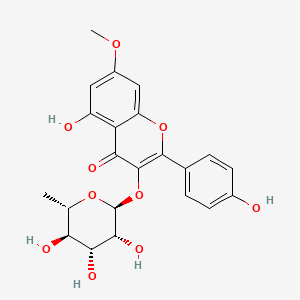
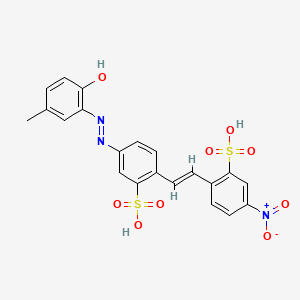

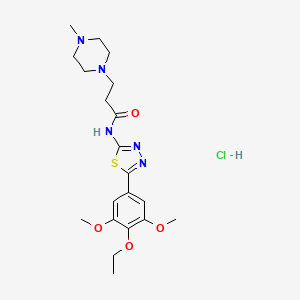


![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)

